molecular formula C18H21N5OS2 B2819872 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone CAS No. 1334375-50-6

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone

Cat. No.: B2819872
CAS No.: 1334375-50-6
M. Wt: 387.52
InChI Key: XCENVILGGLESQX-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone is a complex organic compound that features a combination of pyrazole, piperazine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting with a suitable pyrazole precursor, such as 1H-pyrazole, which is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Piperazine Derivatization: The alkylated pyrazole is then reacted with piperazine under controlled conditions to form the intermediate compound.

    Thioether Formation: The intermediate is then reacted with a benzothiazole derivative, typically using a thiol or thioether linkage, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzothiazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules for research purposes.

Biology: In biological research, it may be used to study enzyme interactions, receptor binding, and other biochemical pathways due to its structural complexity.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel therapeutic pathways.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone
  • 1-(4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone

Comparison: Compared to similar compounds, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone is unique due to the presence of the pyrazole ring, which can confer different electronic and steric properties. This uniqueness can affect its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c24-17(14-25-18-20-15-4-1-2-5-16(15)26-18)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCENVILGGLESQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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